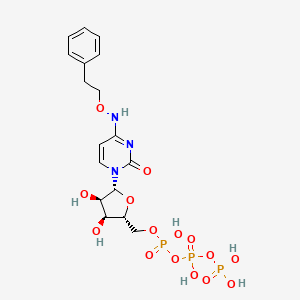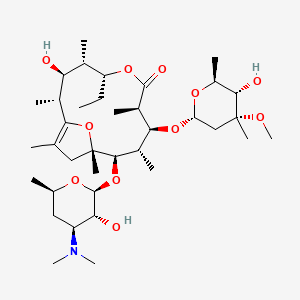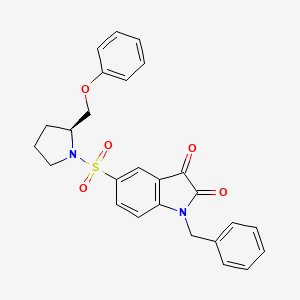
N4-phenylethoxycytidine-5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-phenylethoxycytidine-5’-triphosphate is a synthetic organic compound that has garnered attention in the fields of pharmacology and biochemistry. It is a modified nucleotide, specifically a cytidine analog, where the cytidine base is substituted with a phenylethoxy group at the N4 position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-phenylethoxycytidine-5’-triphosphate typically involves multiple steps, starting from the base cytidine. The phenylethoxy group is introduced at the N4 position through a series of chemical reactions, including protection and deprotection steps to ensure selective modification. The triphosphate group is then added using phosphorylating agents under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for N4-phenylethoxycytidine-5’-triphosphate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the compound .
化学反応の分析
Types of Reactions: N4-phenylethoxycytidine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to modify the phenylethoxy group or the cytidine base.
Substitution: The phenylethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethoxy derivatives with different oxidation states, while substitution reactions can produce a wide range of modified nucleotides .
科学的研究の応用
N4-phenylethoxycytidine-5’-triphosphate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: It serves as a potential therapeutic agent in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of diagnostic reagents and molecular biology tools.
作用機序
The mechanism of action of N4-phenylethoxycytidine-5’-triphosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The phenylethoxy group at the N4 position alters the compound’s interaction with enzymes and other molecular targets, affecting processes such as DNA replication and transcription. This unique modification allows the compound to act as an inhibitor or modulator of specific biochemical pathways .
Similar Compounds:
- N4-ethoxycytidine-5’-triphosphate
- N4-methoxycytidine-5’-triphosphate
- N4-butoxycytidine-5’-triphosphate
Comparison: N4-phenylethoxycytidine-5’-triphosphate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties compared to other N4-substituted cytidine analogs. This modification enhances its stability and specificity in biochemical assays, making it a valuable tool in research and therapeutic applications .
特性
分子式 |
C17H24N3O15P3 |
|---|---|
分子量 |
603.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(2-phenylethoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H24N3O15P3/c21-14-12(10-32-37(27,28)35-38(29,30)34-36(24,25)26)33-16(15(14)22)20-8-6-13(18-17(20)23)19-31-9-7-11-4-2-1-3-5-11/h1-6,8,12,14-16,21-22H,7,9-10H2,(H,27,28)(H,29,30)(H,18,19,23)(H2,24,25,26)/t12-,14-,15-,16-/m1/s1 |
InChIキー |
WREOTYWODABZMH-DTZQCDIJSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772601.png)
![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B10772613.png)

![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)

![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)
![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)